2-ethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide
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Overview
Description
2-ethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 2-ethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide typically involves a multi-step processThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
2-ethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticonvulsant properties, showing promising results in animal models . In medicine, it is being investigated for its potential use in the treatment of neurological disorders due to its ability to modulate specific molecular targets . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets in the body. One proposed mechanism is the inhibition of calcium currents mediated by Cav1.2 (L-type) channels, which plays a crucial role in its anticonvulsant activity . This inhibition can modulate neuronal excitability and reduce the occurrence of seizures. The compound’s interaction with other molecular pathways is also being explored to fully understand its therapeutic potential .
Comparison with Similar Compounds
2-ethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share a similar core structure but differ in their substituents and biological activities. For example, pyrrolizines have been studied for their anti-inflammatory properties, while pyrrolidine-2,5-diones have shown potential as anticonvulsants . The unique combination of the ethoxy and phenyl groups in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research .
Properties
IUPAC Name |
2-ethoxy-N-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-11(2)14(18)16-13-9-10-17(15(13)19)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQAVMMJDCJPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NC1CCN(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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